(2-Chloro-3,5-dimethylphenyl)methanol

Description

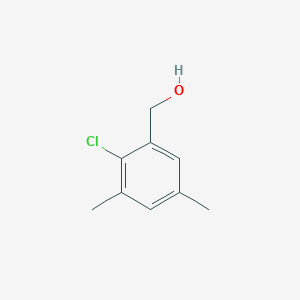

(2-Chloro-3,5-dimethylphenyl)methanol is a substituted benzyl alcohol derivative characterized by a hydroxymethyl (-CH$_2$OH) group attached to a benzene ring substituted with chlorine at the 2-position and methyl groups at the 3- and 5-positions. The chlorine and methyl substituents influence electronic, steric, and solubility characteristics, making it distinct from simpler benzyl alcohols.

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

(2-chloro-3,5-dimethylphenyl)methanol |

InChI |

InChI=1S/C9H11ClO/c1-6-3-7(2)9(10)8(4-6)5-11/h3-4,11H,5H2,1-2H3 |

InChI Key |

QUURYOCLMZCDLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)CO)Cl)C |

Origin of Product |

United States |

Preparation Methods

Detailed Preparation Methods

Chlorination Followed by Hydroxymethylation

- Chlorination of 3,5-dimethylphenyl derivatives:

3,5-dimethylphenol or toluene derivatives are chlorinated using reagents such as chlorine gas or hydrochloric acid in the presence of a catalyst (e.g., copper salts). The reaction is typically performed in a high-pressure reactor with controlled temperature (60–80 °C) and pressure (0.5 MPa), using solvents like dichloroethane or chloroform. - Formylation (Introduction of the formyl group):

The chlorinated product is subjected to a formylation reaction, commonly via the Reimer-Tiemann reaction or Vilsmeier-Haack reaction, introducing a formyl group at the benzylic position. - Reduction to Hydroxymethyl:

The resulting benzaldehyde derivative is reduced to the corresponding benzyl alcohol using reducing agents such as sodium borohydride or catalytic hydrogenation.

| Step | Reagents/Catalysts | Solvent | Temperature | Pressure | Time | Yield (%) |

|---|---|---|---|---|---|---|

| Chlorination | Cl₂, CuCl₂ or Cu(NO₃)₂ | DCE/Chloroform | 60–80 °C | 0.5 MPa | 1–2 h | 95–98 |

| Formylation | Chloroform, NaOH (RT) | Water | 25–60 °C | atm | 2–4 h | 80–90 |

| Reduction | NaBH₄ or H₂/Raney Ni | Ethanol | 0–25 °C | atm | 1–3 h | 85–95 |

DCE = 1,2-dichloroethane; atm = atmospheric pressure

- The chlorination step is highly selective for the 2-position due to the directing effects of the methyl groups.

- Purification is typically achieved by recrystallization from organic solvents such as dichloroethane or chloroform.

Alternative Benzylation and Reduction Approach

Another documented method involves the preparation of a chloromethylated dimethylbenzene intermediate, followed by reduction to the target benzyl alcohol:

- Chloromethylation:

3,5-dimethyltoluene is reacted with formaldehyde and hydrochloric acid (Blanc reaction) to introduce a chloromethyl group at the benzylic position. - Chlorination:

The intermediate is then chlorinated at the 2-position using chlorine gas under controlled conditions. - Reduction:

The chloromethyl group is reduced to a hydroxymethyl group using catalytic hydrogenation (e.g., Raney nickel catalyst) under hydrogen atmosphere.

| Intermediate | Reagent(s) | Catalyst | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloromethyl-3,5-dimethylbenzene | HCHO, HCl | ZnCl₂ | DCE | 40–60 | atm | 70–80 |

| 2-Chloro-3,5-dimethylbenzyl alcohol | H₂ | Raney Ni | Ethanol | 50–70 | 0.1–0.6 | 90–95 |

General Notes and Optimization

- Solvent Choice: Dichloroethane and chloroform are preferred for their ability to dissolve both reactants and products, and for ease of product isolation.

- Temperature Control: Maintaining optimal temperature is crucial to prevent over-chlorination or side reactions.

- Catalyst Recycling: Copper salts and Raney nickel can be recovered and reused, improving process economics.

- Purity and Yield: Typical yields for the final product range from 85% to 98%, with purities exceeding 98% after recrystallization.

Data Table: Summary of Preparation Methods

| Method | Key Steps | Main Reagents/Catalysts | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Chlorination–Formylation–Reduction | Chlorination, Formylation, Reduction | Cl₂, CuCl₂, NaBH₄, H₂/Raney Ni | DCE, Ethanol | 85–98 | >98 |

| Chloromethylation–Reduction | Chloromethylation, Chlorination, Reduction | HCHO, HCl, Raney Ni, Cl₂ | DCE, Ethanol | 70–95 | >98 |

In-Depth Research Findings

- Reaction Selectivity: The methyl groups at the 3 and 5 positions strongly direct electrophilic substitution to the 2-position, facilitating selective chlorination.

- Reduction Efficiency: Both sodium borohydride and catalytic hydrogenation provide high conversion rates with minimal by-products, though hydrogenation is preferred for scale-up due to easier work-up and catalyst recyclability.

- Scalability: The methods described are suitable for both laboratory-scale and industrial-scale synthesis, with minor adjustments to reaction times and equipment.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,5-dimethylphenylmethanol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can replace the chlorine atom under basic conditions.

Major Products Formed

Oxidation: The major products are 2-chloro-3,5-dimethylbenzaldehyde or 2-chloro-3,5-dimethylacetophenone.

Reduction: The major product is 3,5-dimethylphenylmethanol.

Substitution: The products depend on the nucleophile used, such as 2-methoxy-3,5-dimethylphenylmethanol when using sodium methoxide.

Scientific Research Applications

(2-Chloro-3,5-dimethylphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties, such as antimicrobial or anti-inflammatory effects, is ongoing.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (2-Chloro-3,5-dimethylphenyl)methanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects: Halogens: Chlorine and bromine enhance lipophilicity, while fluorine increases polarity. Chlorine’s moderate electronegativity balances reactivity and stability .

Synthetic Considerations :

- Nitro-substituted analogs require careful control of reaction conditions to avoid side reactions, whereas chloro/methyl-substituted compounds may offer more straightforward synthesis pathways .

Applications: Substituted phenylmethanols are intermediates in pharmaceuticals and agrochemicals. The chloro and methyl groups in this compound may make it suitable for further functionalization (e.g., esterification, oxidation) .

Biological Activity

(2-Chloro-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol. Its unique structure, characterized by a chlorinated aromatic system and hydroxymethyl group, suggests potential biological activities relevant in pharmaceutical applications. This article reviews its biological activity, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a chlorine atom and two methyl groups attached to a phenyl ring. This configuration may influence its chemical reactivity and biological properties. The presence of chlorine is particularly significant as it can enhance the lipophilicity of the compound, potentially increasing its interaction with biological targets.

Synthesis Methods

Several synthetic routes have been explored for this compound, including:

- Electrophilic Aromatic Substitution : Chlorination of 3,5-dimethylphenol followed by reduction.

- Nucleophilic Substitution Reactions : Utilizing chloromethyl derivatives in reactions with phenolic compounds.

Antimicrobial Activity

Recent studies have indicated that chlorinated phenyl compounds exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have shown selective activity against pathogens such as Chlamydia trachomatis and various Gram-positive bacteria.

- Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Chlamydia trachomatis |

| (2-Chloro-4-methylphenyl)methanol | TBD | Staphylococcus aureus |

| (4-Chloro-3,5-dimethylphenyl)methanol | TBD | Escherichia coli |

The specific activity of this compound against these organisms remains to be fully characterized; however, structural analogs have demonstrated promising results.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of potential therapeutic agents. Preliminary studies suggest that while some chlorinated compounds exhibit significant antimicrobial properties, they may also possess cytotoxic effects on human cell lines.

- Table 2: Cytotoxicity Results on Human Cell Lines

| Compound Name | IC₅₀ (μM) | Cell Line |

|---|---|---|

| This compound | TBD | Caco-2 |

| (4-Chloro-3-methylphenyl)methanol | TBD | HEK293 |

These findings indicate the need for further investigation into the therapeutic window of these compounds.

Case Studies

- Antichlamydial Activity : A study demonstrated that certain derivatives of chlorinated phenols could inhibit Chlamydia infection in vitro. The mechanism involved interference with bacterial inclusion formation in host cells .

- Antibacterial Screening : Another research effort focused on synthesizing various chlorinated derivatives and assessing their antibacterial efficacy against resistant strains of Staphylococcus aureus. The results indicated that modifications in substitution patterns significantly influenced antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.